molecular formula C10H13NO2S B13273091 6-(Thiophen-2-yl)piperidine-2-carboxylic acid

6-(Thiophen-2-yl)piperidine-2-carboxylic acid

Cat. No.: B13273091
M. Wt: 211.28 g/mol
InChI Key: SXTZUMYWXCTLPU-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)piperidine-2-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the 2-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Thiophen-2-yl)piperidine-2-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thiophene and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable piperidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Thiophen-2-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-(Thiophen-2-yl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Thiophen-2-yl)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    6-(Thiophen-2-yl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a piperidine ring.

    6-(Thiophen-2-yl)pyridine-2-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

    1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid: Features a pyridazine ring instead of a piperidine ring

Uniqueness

6-(Thiophen-2-yl)piperidine-2-carboxylic acid is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group further enhances its reactivity and potential for derivatization.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

6-thiophen-2-ylpiperidine-2-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h2,5-8,11H,1,3-4H2,(H,12,13)

InChI Key

SXTZUMYWXCTLPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(C1)C(=O)O)C2=CC=CS2

Origin of Product

United States

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